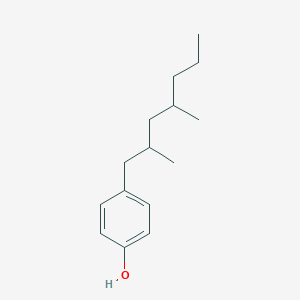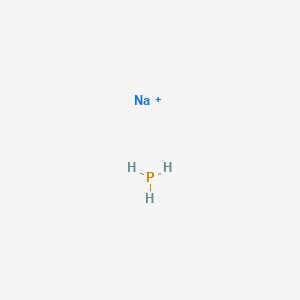
sodium;phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium phosphane, also known as sodium phosphide, is a chemical compound composed of sodium and phosphane. It is represented by the chemical formula NaPH₂. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Sodium phosphane can be synthesized through several methods. One common method involves the reaction of sodium metal with phosphane gas (PH₃) under controlled conditions. This reaction typically occurs at elevated temperatures and in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
[ 2Na + PH₃ \rightarrow 2NaPH₂ ]
In industrial settings, sodium phosphane is often produced by the direct combination of sodium and phosphane gas in a reactor vessel. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Sodium phosphane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : Sodium phosphane can be oxidized to form sodium phosphate and hydrogen gas. This reaction is typically carried out using an oxidizing agent such as oxygen or chlorine. [ 2NaPH₂ + O₂ \rightarrow 2NaPO₂ + H₂ ]
-
Reduction: : Sodium phosphane can be reduced to form sodium and phosphane gas. This reaction is typically carried out using a reducing agent such as hydrogen gas. [ 2NaPH₂ + H₂ \rightarrow 2Na + 2PH₃ ]
-
Substitution: : Sodium phosphane can undergo substitution reactions with various halogens to form sodium halides and phosphane gas. [ 2NaPH₂ + Cl₂ \rightarrow 2NaCl + 2PH₃ ]
Wissenschaftliche Forschungsanwendungen
Sodium phosphane has several scientific research applications, including:
-
Chemistry: : Sodium phosphane is used as a reagent in various chemical reactions, including the synthesis of organophosphorus compounds and phosphine ligands.
-
Biology: : Sodium phosphane is used in biological research to study the effects of phosphane on cellular processes and enzyme activity.
-
Medicine: : Sodium phosphane is being investigated for its potential use in the treatment of certain medical conditions, such as cancer and bacterial infections.
-
Industry: : Sodium phosphane is used in the production of semiconductors, as a catalyst in chemical reactions, and as a reducing agent in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium phosphane involves its ability to donate electrons and form covalent bonds with other molecules. This property makes it a useful reagent in various chemical reactions. In biological systems, sodium phosphane can interact with cellular components, such as proteins and enzymes, to modulate their activity and function.
Vergleich Mit ähnlichen Verbindungen
Sodium phosphane can be compared to other similar compounds, such as sodium hydride (NaH) and sodium amide (NaNH₂). While all three compounds contain sodium, they differ in their reactivity and applications:
-
Sodium Hydride (NaH): : Sodium hydride is a strong base and reducing agent used in organic synthesis. It is less reactive than sodium phosphane and is primarily used in deprotonation reactions.
-
Sodium Amide (NaNH₂): : Sodium amide is a strong base and nucleophile used in organic synthesis. It is more reactive than sodium phosphane and is used in various substitution and elimination reactions.
Sodium phosphane is unique in its ability to donate electrons and form covalent bonds with other molecules, making it a versatile reagent in both chemical and biological research.
Eigenschaften
CAS-Nummer |
91230-39-6 |
|---|---|
Molekularformel |
H3NaP+ |
Molekulargewicht |
56.987 g/mol |
IUPAC-Name |
sodium;phosphane |
InChI |
InChI=1S/Na.H3P/h;1H3/q+1; |
InChI-Schlüssel |
IAQWRMIZQAUKEA-UHFFFAOYSA-N |
Kanonische SMILES |
[Na+].P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


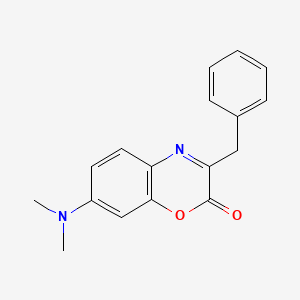


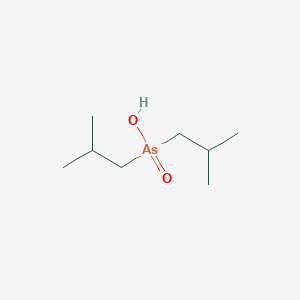
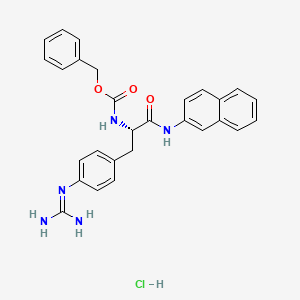
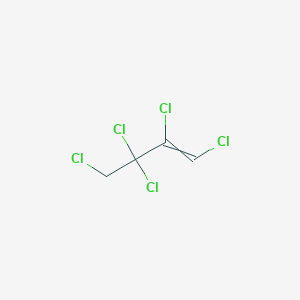
![6-[2-(1,3-Thiazol-2-yl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14349924.png)
![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde](/img/structure/B14349930.png)
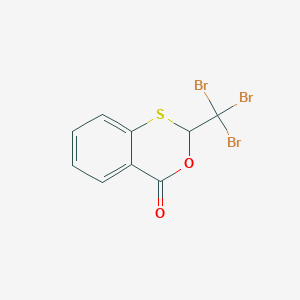
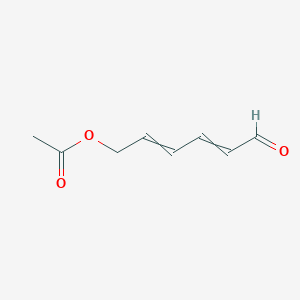

![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)
